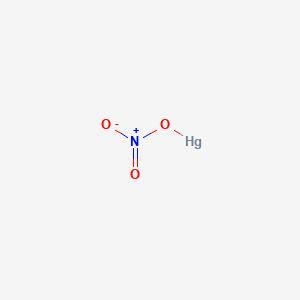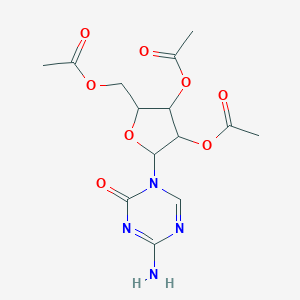
2',3',5'-triacetyl-5-Azacytidine
Vue d'ensemble
Description
Synthesis Analysis The chemical synthesis of 5-Azacytidine and its triacetyl derivative involves a series of steps designed to modify the nucleoside structure, enhancing its biological activity and stability. The synthesis process typically involves phosphorylation, enzymatic preparation, and chemical modifications aimed at introducing acetyl groups at specific positions. For instance, the preparation of 5-azacytidine-5'-triphosphate from 5-azacytidine through chemical phosphorylation illustrates the complexity and precision required in synthesizing these compounds (Zieliński & Sprinzl, 1984).
Molecular Structure Analysis The molecular structure of 2',3',5'-triacetyl-5-Azacytidine is characterized by the presence of a triazine ring, which is central to its mechanism of action. The modifications in its structure, such as the acetylation of the hydroxyl groups, significantly influence its chemical behavior and biological activities. The interaction of the triazine ring with cellular components, particularly DNA, plays a crucial role in its function as a DNA methylation inhibitor, impacting gene expression and cellular processes (Roberts et al., 1981).
Chemical Reactions and Properties 2',3',5'-Triacetyl-5-Azacytidine undergoes various chemical reactions that underline its biological activities. Its incorporation into DNA, effect on DNA methylation, and interaction with DNA methyltransferases are critical for its application in epigenetic therapy. The compound's ability to induce demethylation of DNA and alter gene expression patterns is linked to its chemical properties and reactions within the cell (Ghoshal et al., 2005).
Applications De Recherche Scientifique
1. Cellular Differentiation and Reprogramming
5-Azacytidine, a close relative of 2',3',5'-triacetyl-5-Azacytidine, has been shown to induce cellular differentiation and reprogramming. For instance, it can convert non-myoblast precursors into functional striated muscle cells (Constantinides, Jones, & Gevers, 1977). Furthermore, it has been used to convert fibroblasts to myoblasts, suggesting its potential in gene regulatory studies and cell lineage determination (Konieczny & Emerson, 1984).
2. Epigenetic Studies and DNA Methylation
5-Azacytidine plays a significant role in epigenetic studies, particularly in understanding DNA methylation processes. It has been used to investigate mechanisms of DNA methylation and its implications in cancer therapy, highlighting its potential as a therapeutic agent for cancers involving epigenetic silencing of critical regulatory genes (Christman, 2002).
3. Effects on Gene Expression and Protein Synthesis
The use of 5-Azacytidine has been linked to changes in gene expression and protein synthesis. It has been shown to alter the expression of lipid biosynthetic and uptake genes, thereby affecting cholesterol and lipid metabolism (Poirier et al., 2014). This indicates its broad impact on cellular functions and potential for therapeutic applications in metabolic disorders.
4. Chemotherapy and Cancer Treatment
5-Azacytidine has been explored as a chemotherapeutic agent. It has shown cytotoxicity against various cancer cell lines, including multiple myeloma cells, and has been used in combination with other drugs like doxorubicin and bortezomib, suggesting its potential for synergistic cancer therapy (Kiziltepe et al., 2007).
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
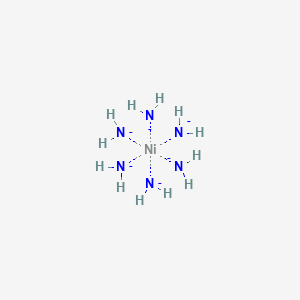

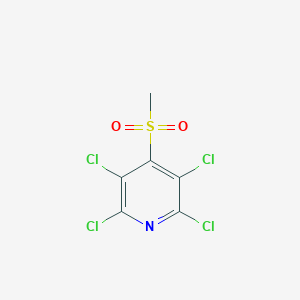


![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
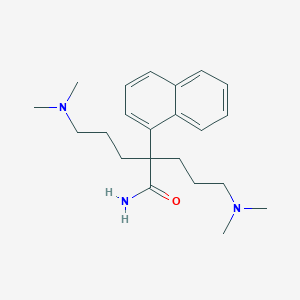

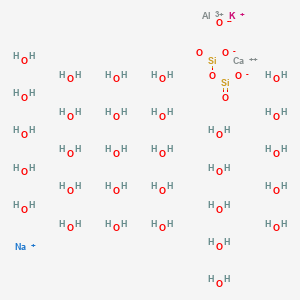
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
